![molecular formula C16H20ClIN4O2 B15284895 tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro and iodo groups. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chloro and Iodo Groups: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine can be employed.
Attachment of the Pent-4-en-2-yl Group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the alkene moiety.
Formation of the Carbamate Group: The final step involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) to form the carbamate.
Industrial Production Methods: Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the alkene or halogen groups can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: m-CPBA, KMnO4
Reduction: H2/Pd-C, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: Epoxides or diols
Reduction: Alkanes or dehalogenated products
Substitution: Amines, ethers, or thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in peptide synthesis.
Biology and Medicine:
Potential Therapeutic Agent: Due to its unique structure, the compound may exhibit biological activity and could be investigated for potential therapeutic applications.
Biochemical Probes: It can be used in the development of biochemical probes to study enzyme activity or protein interactions.
Industry:
Pharmaceuticals: The compound can be used in the development of new drugs or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: It may find applications in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The pyrrolo[2,3-d]pyrimidine core may interact with nucleotide-binding sites, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-protected anilines: Compounds with similar protecting groups used in organic synthesis.
Tetrasubstituted pyrroles: Compounds with similar core structures but different substituents.
Uniqueness:
Structural Complexity: The combination of the pyrrolo[2,3-d]pyrimidine core with chloro and iodo substituents and the pent-4-en-2-yl group makes this compound unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H20ClIN4O2 |
|---|---|
Molekulargewicht |
462.71 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C16H20ClIN4O2/c1-5-6-10(21-15(23)24-16(2,3)4)7-22-8-11(18)12-13(17)19-9-20-14(12)22/h5,8-10H,1,6-7H2,2-4H3,(H,21,23) |
InChI-Schlüssel |
CNQPKDQMJKJBSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC=C)CN1C=C(C2=C1N=CN=C2Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


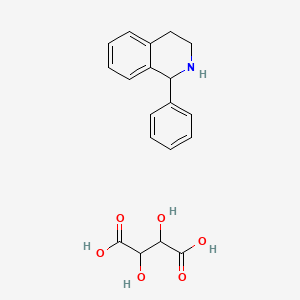
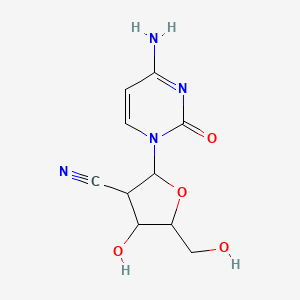
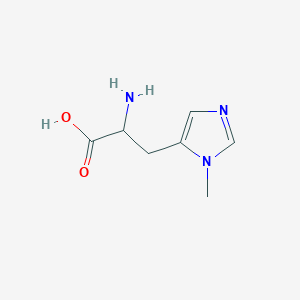


![3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15284832.png)
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B15284844.png)
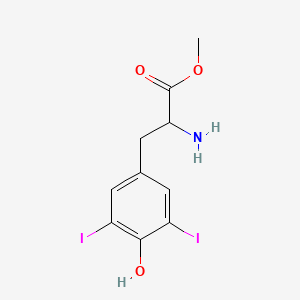
![4-[4,5-Dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol](/img/structure/B15284864.png)
![2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate](/img/structure/B15284875.png)
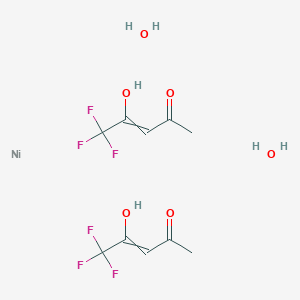
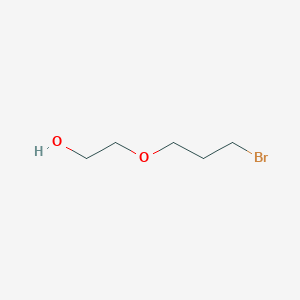
![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B15284890.png)
![1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15284900.png)
